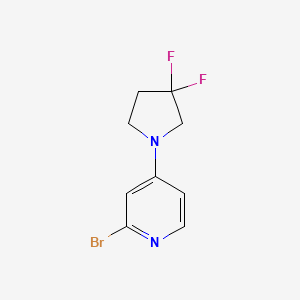

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine

CAS No.: 1779121-43-5

Cat. No.: VC2743730

Molecular Formula: C9H9BrF2N2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779121-43-5 |

|---|---|

| Molecular Formula | C9H9BrF2N2 |

| Molecular Weight | 263.08 g/mol |

| IUPAC Name | 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine |

| Standard InChI | InChI=1S/C9H9BrF2N2/c10-8-5-7(1-3-13-8)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2 |

| Standard InChI Key | RSIMVUGXMAZAPD-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C2=CC(=NC=C2)Br |

| Canonical SMILES | C1CN(CC1(F)F)C2=CC(=NC=C2)Br |

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring with two key substituents: a bromine atom at position 2 and a 3,3-difluoropyrrolidin-1-yl group at position 4. The compound belongs to the class of organic halides due to the presence of the bromine atom and contains a nitrogen-containing heterocyclic ring system.

Based on the structural patterns of similar compounds, we can infer the following properties for 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrF₂N₂ |

| Molecular Weight | ~263.08 g/mol |

| Structure | Pyridine ring with bromine at position 2 and 3,3-difluoropyrrolidin-1-yl at position 4 |

Comparison with Structurally Similar Compounds

The positioning of substituents on the pyridine ring significantly influences the compound's physical and chemical properties. The isomeric compound 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has been better documented in research literature. This isomer has the following properties:

| Property | 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine (Predicted) |

|---|---|---|

| CAS Number | 1774897-00-5 | Not established in provided literature |

| Molecular Formula | C₉H₉BrF₂N₂ | C₉H₉BrF₂N₂ |

| Molecular Weight | 263.08 g/mol | 263.08 g/mol |

| IUPAC Name | 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine |

Another structurally related compound is 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, which has the same molecular weight and formula but with different substituent positions .

Synthetic Approaches

Microwave-Assisted Synthesis Considerations

Recent advances in heterocyclic chemistry have shown that microwave-mediated reactions can offer significant advantages for synthesizing complex pyridine derivatives. These include shorter reaction times, higher yields, and more environmentally friendly conditions . Such methodologies could potentially be adapted for the synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, particularly given the successful application of microwave techniques to related heterocyclic systems.

| Synthetic Approach | Potential Benefits | Considerations |

|---|---|---|

| Nucleophilic Substitution | Established methodology for similar compounds | Regioselectivity control required |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields | Optimization of conditions necessary |

| Catalyst-Free Methods | Environmentally friendly, reduced purification steps | May require higher temperatures |

Applications in Medicinal Chemistry

Structure-Activity Relationships

The positioning of substituents on the pyridine ring significantly influences a compound's interaction with biological targets. In the case of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, the bromine at position 2 may affect the electronic distribution within the molecule differently compared to its isomers with bromine at positions 3 or 4 .

This distinct electronic configuration could result in:

-

Different binding affinities to protein targets

-

Altered metabolic stability profiles

-

Unique pharmacokinetic properties

-

Novel reactivity patterns for further derivatization

Biological Activity and Mechanism of Action

Predicted Biological Interactions

Based on the structural features of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine and information about related compounds, potential biological activities may include:

-

Interaction with specific enzyme systems, potentially modulating their activity

-

Binding to neuroreceptors due to the nitrogen-containing heterocyclic structure

-

Possible role as an intermediate in the synthesis of more complex bioactive molecules

The difluoropyrrolidinyl group is particularly interesting from a medicinal chemistry perspective. Fluorinated compounds often display enhanced lipophilicity, which can improve cellular membrane penetration, while also exhibiting increased metabolic stability due to the strength of the carbon-fluorine bond.

Comparison with Related Bioactive Compounds

Structurally similar compounds to 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine have shown promising biological activities:

Physical and Spectroscopic Properties

Spectroscopic Characteristics

Predicted spectroscopic features of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine would include:

-

Distinctive 19F NMR signals for the difluoro group

-

Characteristic pattern in 1H NMR for the pyrrolidine ring protons

-

Unique 13C NMR signals reflecting the carbon atoms in different electronic environments

-

IR absorption bands characteristic of C-F bonds and the pyridine ring

Research Applications and Future Directions

Comparison with Emerging Synthetic Methodologies

Recent advances in heterocyclic chemistry have demonstrated the utility of microwave-mediated, catalyst-free methods for synthesizing complex nitrogen-containing heterocycles . These approaches could potentially be adapted for the synthesis and derivatization of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, offering more environmentally friendly and efficient synthetic routes.

The eco-friendly nature of such methodologies aligns with current trends in pharmaceutical research, where there is increasing emphasis on green chemistry principles and sustainable manufacturing processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume